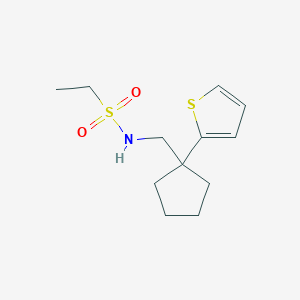
Ethyl 5-bromo-2-oxo-1H-pyridine-3-carboximidate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 5-bromo-2-oxo-1H-pyridine-3-carboximidate, also known as Boc-5-bromo-2-oxo-3-pyridinecarboxylic acid ethyl ester, is a chemical compound used in scientific research. This compound is a derivative of pyridine and is commonly used in the synthesis of various compounds in the pharmaceutical industry.
Mécanisme D'action
The mechanism of action of Ethyl 5-bromo-2-oxo-1H-pyridine-3-carboximidate is not well understood. However, it is believed to act as an acylating agent and can react with various nucleophiles such as amines, alcohols, and thiols. This property makes it an important building block for the synthesis of various compounds.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of Ethyl 5-bromo-2-oxo-1H-pyridine-3-carboximidate. However, it is known to be a relatively stable compound and does not exhibit any significant toxicity.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of Ethyl 5-bromo-2-oxo-1H-pyridine-3-carboximidate is its versatility as a building block for the synthesis of various compounds. It is also relatively easy to synthesize and purify. However, one of the limitations of this compound is its limited solubility in water, which can make it difficult to work with in aqueous solutions.
Orientations Futures
There are several future directions for the research and development of Ethyl 5-bromo-2-oxo-1H-pyridine-3-carboximidate. One possible direction is the synthesis of new compounds with improved pharmacological properties. Another direction is the development of new materials using this compound as a building block. Additionally, the use of Ethyl 5-bromo-2-oxo-1H-pyridine-3-carboximidate in biological imaging and diagnostics is an area of active research. Further studies are needed to fully understand the mechanism of action and potential applications of this compound.
Conclusion:
In conclusion, Ethyl 5-bromo-2-oxo-1H-pyridine-3-carboximidate is an important compound used in scientific research for the synthesis of various compounds. Its versatility as a building block and relative ease of synthesis and purification make it a valuable tool in the pharmaceutical industry. Further research is needed to fully understand the potential applications of this compound and to develop new compounds with improved pharmacological properties.
Méthodes De Synthèse
The synthesis of Ethyl 5-bromo-2-oxo-1H-pyridine-3-carboximidate involves the reaction of 5-bromo-2-oxo-1H-pyridine-3-carboxylic acid with ethyl chloroformate and N,N’-diisopropylethylamine (DIPEA). The reaction takes place in acetonitrile at room temperature and yields the desired product in good yield. The compound can be purified by column chromatography using a suitable solvent system.
Applications De Recherche Scientifique
Ethyl 5-bromo-2-oxo-1H-pyridine-3-carboximidate is widely used in scientific research as a building block for the synthesis of various compounds. It is commonly used in the pharmaceutical industry for the synthesis of drugs such as antiviral, antibacterial, and anticancer agents. The compound is also used in the synthesis of fluorescent probes for biological imaging and in the development of new materials.
Propriétés
IUPAC Name |
ethyl 5-bromo-2-oxo-1H-pyridine-3-carboximidate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrN2O2/c1-2-13-7(10)6-3-5(9)4-11-8(6)12/h3-4,10H,2H2,1H3,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKFLBYAXSHSRQW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=N)C1=CC(=CNC1=O)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.07 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 5-bromo-2-hydroxynicotinimidate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[3-(4-Ethylbenzoyl)-6-methoxyquinolin-4-yl]piperidine-4-carboxamide hydrochloride](/img/structure/B2586962.png)



![N-(1-cyanocyclohexyl)-2-{[3,5-dichloro-4-(difluoromethoxy)phenyl]amino}acetamide](/img/structure/B2586967.png)

![3-methyl-7-(4-(propylsulfonyl)piperazin-1-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B2586969.png)
![2-[2-(4-ethylphenyl)-4-oxo-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-5-yl]-N-(3-fluorophenyl)acetamide](/img/structure/B2586972.png)


![2-[5-(2-chlorophenyl)-4-oxo-3-prop-2-enylthieno[2,3-d]pyrimidin-2-yl]sulfanyl-N-(oxolan-2-ylmethyl)acetamide](/img/structure/B2586976.png)
![ethyl 5-{[3-(methylsulfanyl)phenyl]sulfamoyl}-1H-pyrazole-4-carboxylate](/img/structure/B2586982.png)
![2-Ethyl-5-((4-methylpiperidin-1-yl)(3-(trifluoromethyl)phenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2586984.png)
![N-(benzo[d][1,3]dioxol-5-yl)-2-(7,9-dimethyl-4-oxopyrido[3',2':4,5]thieno[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2586985.png)